![molecular formula C10H13NO3S B1425741 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide CAS No. 1484062-10-3](/img/structure/B1425741.png)
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide
Overview
Description
“2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 1484062-10-3 . It has a molecular weight of 227.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide . The InChI code is 1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13) .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide”, focusing on various unique applications:
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, certain derivatives have been tested in vivo using a murine lung cancer model and demonstrated a reduction in the growth of metastatic lesions without affecting body weight or vital organs . Additionally, benzofuran compounds have been evaluated for their cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer with promising results .
Synthesis Methods
The synthesis of benzofuran derivatives can be achieved through different methods. Another novel approach involves the photochemical synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans .
Drug Development
Benzofuran derivatives are being explored for their potential as therapeutic agents due to their bioactivity. The development of compounds with targeted therapy potentials and minimal side effects is a key goal in medical research. Some substituted benzofurans have shown dramatic activities against various types of cancer cells, indicating their potential in drug development .
Natural Sources and Bioactivity
Benzofuran derivatives are not only synthesized but also found in natural sources. These natural compounds exhibit a range of biological activities and hold prospects for drug development. The relationship between the bioactivities and structures of these compounds is an important area of study to understand their therapeutic potential .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDLQOSVRLWDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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